5-Carboxyfluorescein (5-FAM): A Comprehensive Technical Guide
5-Carboxyfluorescein (5-FAM): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein (5-FAM) is a highly versatile and widely utilized fluorescent dye belonging to the fluorescein family. As a single isomer derivative of carboxyfluorescein, it offers enhanced stability and consistency in bioconjugation compared to its isomeric mixtures or FITC (Fluorescein isothiocyanate).[1][2] Its bright green fluorescence, high quantum yield, and reactivity towards primary aliphatic amines make it an indispensable tool for labeling a diverse range of biomolecules, including peptides, proteins, and nucleic acids. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with 5-FAM, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
5-FAM is characterized by its robust and well-defined chemical and photophysical properties, which are fundamental to its application as a fluorescent label.
| Property | Value | Reference |
| Full Chemical Name | 5-Carboxyfluorescein | [3] |
| IUPAC Name | 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
| Molecular Formula | C₂₁H₁₂O₇ | [3] |
| Molecular Weight | 376.3 g/mol | [3] |
| CAS Number | 76823-03-5 | |
| Appearance | Yellow-orange solid | |
| Solubility | Soluble in water (pH > 6), DMSO, DMF | |
| Excitation Maximum (λex) | ~492 nm (at pH 9) | |
| Emission Maximum (λem) | ~514 nm (at pH 9) | |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ (at pH 9) | |
| Fluorescence Quantum Yield (Φ) | 0.93 |
Applications in Research and Development
The primary utility of 5-FAM lies in its ability to be covalently attached to biomolecules, enabling their detection and quantification in a variety of assays and techniques.
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Labeling of Proteins and Peptides: The carboxylic acid group of 5-FAM can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins and peptides. This forms a stable amide bond, resulting in a fluorescently tagged molecule.
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Nucleic Acid Labeling: 5-FAM can be incorporated into oligonucleotides during solid-phase synthesis using a phosphoramidite derivative. It can also be attached to amino-modified nucleic acids. Labeled oligonucleotides are extensively used as probes in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.
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Fluorescence Resonance Energy Transfer (FRET): 5-FAM is a popular donor fluorophore in FRET-based assays. When paired with a suitable acceptor molecule, the energy transfer between the two can be used to monitor conformational changes, binding events, or enzymatic activity.
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Flow Cytometry and Immunofluorescence: Antibodies and other proteins labeled with 5-FAM are widely used in flow cytometry and immunofluorescence microscopy to identify and quantify specific cell populations or localize proteins within cells and tissues.
Experimental Protocols
Protein Labeling with 5-FAM N-hydroxysuccinimide (NHS) Ester
This protocol provides a general guideline for labeling proteins with 5-FAM NHS ester. The optimal conditions may vary depending on the specific protein.
Materials:
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Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
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5-FAM NHS Ester
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Anhydrous Dimethylsulfoxide (DMSO)
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Purification column (e.g., gel filtration or dialysis cassette)
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
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Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.
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Prepare 5-FAM Stock Solution: Immediately before use, dissolve the 5-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
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Labeling Reaction: While gently vortexing the protein solution, add the 5-FAM stock solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.
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Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
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Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for 5-FAM).
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Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x CF)] / ε_protein
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CF (Correction Factor for 5-FAM at 280 nm) = 0.35
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ε_protein = Molar extinction coefficient of the protein
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Dye Concentration (M) = A₄₉₄ / ε_dye
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ε_dye = 83,000 cm⁻¹M⁻¹
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DOL = Dye Concentration / Protein Concentration
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Oligonucleotide Labeling using 5-FAM Phosphoramidite
5-FAM is typically incorporated at the 5' terminus of an oligonucleotide during automated solid-phase synthesis. This process involves standard phosphoramidite chemistry cycles. The final deprotection and cleavage steps release the 5'-labeled oligonucleotide. Purification is typically performed using HPLC to ensure high purity of the labeled product.
Visualization of a 5-FAM Based FRET Probe for Enzymatic Activity
The following diagram illustrates the mechanism of a Fluorescence Resonance Energy Transfer (FRET) based biosensor for detecting the activity of a specific protease. The probe consists of a peptide substrate for the protease, labeled with 5-FAM as the donor fluorophore and a suitable quencher as the acceptor.
Caption: Mechanism of a 5-FAM based FRET probe for protease activity.
Conclusion
5-Carboxyfluorescein remains a cornerstone fluorophore in biological and biomedical research. Its well-characterized chemical and spectral properties, coupled with its versatility in labeling a wide array of biomolecules, ensure its continued relevance in the development of novel diagnostics, therapeutics, and research tools. The detailed protocols and the illustrative example of its application in a FRET-based assay provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of fluorescence in their work.
References
- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
